molecular formula C11H18ClN B1408483 (S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride CAS No. 108082-57-1

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

Cat. No. B1408483
M. Wt: 199.72 g/mol
InChI Key: BMOFDSTXFQCVDC-HNCPQSOCSA-N
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Description

“(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the compound, “(S)-2,2-Dimethyl-1-phenylpropan-1-amine”, suggests that it might have some biological activity, as many drugs are amines.


Chemical Reactions Analysis

The chemical reactions involving “(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” would depend on its chemical structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and can be measured experimentally .

Scientific Research Applications

Carcinogenic Agent Evaluation

  • A study evaluated 3:2′-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent in rats, concluding it to be unsuitable. Future experiments with the free amine form were suggested, possibly involving radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).

Potential GABAB Receptor Antagonists

  • A study synthesized 3-nitro-2-phenylpropan-1-amine and related analogs, finding them to be specific agonists of GABA and the GABAB receptor. This research provided insights into the molecular structure and receptor interactions (Abbenante, Hughes, & Prager, 1994).

Reaction with Hydroxylamine Hydrochloride

  • Research on the reaction of the dimethyl ester of 1-phenyl-2-acetyl-2-carbethoxyethylphosphonic acid with hydroxylamine hydrochloride yielded insights into the chemical properties and potential applications of these compounds (Arbuzov, Dianova, & Vinogradova, 1970).

Macromolecular Prodrug Carrier

  • A study explored oxidized cellulose as a carrier for amine drugs, using Phenylpropanolamine hydrochloride as a model. This research contributes to understanding how biocompatible polymers can be used for drug delivery systems (Zhu, Kumar, & Banker, 2001).

Metabolism and Psychotomimetic Activity

  • A study investigated the O-demethylation of a psychotomimetic amine, revealing insights into its metabolism and potential psychotomimetic properties (Zweig & Castagnoli, 1977).

Asymmetric Hydrophosphanation Reactions

  • Research into the synthesis of a chiral palladacycle and its application in asymmetric hydrophosphanation reactions sheds light on the potential of such compounds in catalytic processes (Ding et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, many amines are irritants and can be harmful if ingested or inhaled .

Future Directions

The future directions for research on a specific compound like “(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(1S)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOFDSTXFQCVDC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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